[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene

Lipophilicity Surfactant Design QSAR

[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene (CAS 66028-00-0) is a synthetic organic compound belonging to the class of chloroalkyl aryl ethers, with a molecular formula of C18H29ClO2 and a molecular weight of 312.88 g/mol. Its structure features a benzene ring substituted with two 2-methylpropyl groups and a 2-(2-chloroethoxy)ethoxy chain, conferring unique physicochemical properties such as a predicted density of 1.0±0.1 g/cm³ and a predicted boiling point of 399.5±37.0 °C at 760 mmHg.

Molecular Formula C18H29ClO2
Molecular Weight 312.9 g/mol
CAS No. 66028-00-0
Cat. No. B13770254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene
CAS66028-00-0
Molecular FormulaC18H29ClO2
Molecular Weight312.9 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=C(C=C1)OCCOCCCl)CC(C)C
InChIInChI=1S/C18H29ClO2/c1-14(2)11-16-5-6-18(17(13-16)12-15(3)4)21-10-9-20-8-7-19/h5-6,13-15H,7-12H2,1-4H3
InChIKeyGGRIASCZKHAHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene (CAS 66028-00-0): Core Identity and Procurement Baseline


[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene (CAS 66028-00-0) is a synthetic organic compound belonging to the class of chloroalkyl aryl ethers, with a molecular formula of C18H29ClO2 and a molecular weight of 312.88 g/mol [1]. Its structure features a benzene ring substituted with two 2-methylpropyl groups and a 2-(2-chloroethoxy)ethoxy chain, conferring unique physicochemical properties such as a predicted density of 1.0±0.1 g/cm³ and a predicted boiling point of 399.5±37.0 °C at 760 mmHg [2]. This compound is recognized by the U.S. EPA and is listed on the TSCA Inventory, with an EINECS number of 266-078-5, establishing its regulatory baseline for industrial use [1].

Why Generic Substitution of [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene (CAS 66028-00-0) Fails: Structural and Functional Differentiation


Substituting this compound with other chloroalkyl aryl ethers or nonionic surfactant intermediates without rigorous validation is scientifically unsound due to its distinct molecular architecture. The presence of two 2-methylpropyl groups on the benzene ring, combined with a specific 2-(2-chloroethoxy)ethoxy chain, dictates its lipophilicity (predicted LogP of 6.17 [1]), steric profile, and nucleophilic substitution reactivity . These structural features directly influence its performance as a chemical intermediate, particularly in the synthesis of quaternary ammonium compounds like benzethonium chloride, where the exact alkyl substitution pattern is critical for the final product's antimicrobial activity . Generic analogs with different alkyl chain lengths or branching patterns will exhibit divergent physicochemical behavior and reactivity, leading to inconsistent synthetic yields and compromised end-product performance.

Quantitative Differentiation Evidence for [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene (CAS 66028-00-0) vs. Key Comparators


Lipophilicity and Hydrophobic Balance: LogP Comparison vs. Nonylphenyl Analogs

The predicted LogP (octanol-water partition coefficient) of 6.17 for [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene [1] indicates a significantly higher lipophilicity compared to shorter-chain chloroalkoxy benzene derivatives. For example, 1-(2-chloroethoxy)-4-nonylbenzene, a structurally related surfactant intermediate, has a predicted LogP of approximately 5.2 . This 0.97 LogP unit difference translates to roughly a 9-fold higher theoretical partition into nonpolar phases for the target compound [2]. This property is critical for applications requiring enhanced solubility in organic matrices or for modulating the hydrophobic-lipophilic balance (HLB) in surfactant synthesis.

Lipophilicity Surfactant Design QSAR

Physicochemical Stability and Boiling Point Advantage vs. Unsubstituted Alkylbenzene Analogs

[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene exhibits a high predicted boiling point of 399.5±37.0 °C at 760 mmHg [1], which is substantially elevated compared to simpler alkylbenzene analogs lacking the chloroethoxyethoxy substituent. For instance, 1,2-bis(2-methylpropyl)benzene (a structural precursor) has a predicted boiling point of 252.2±10.0 °C . The 147.3 °C increase in boiling point directly correlates with enhanced thermal stability and a broader liquid range, which are advantageous in high-temperature industrial processes where volatility must be minimized .

Thermal Stability Solvent Engineering Process Chemistry

Regulatory and Inventory Status: TSCA Listing Confirmed vs. Emerging Contaminants of Concern

This compound is explicitly listed on the EPA's TSCA Inventory as 'Benzene, [2-(2-chloroethoxy)ethoxy]bis(2-methylpropyl)-' with a status of 'Active' under the 2024 CDR [1]. This is a critical differentiator against many traditional alkylphenol ethoxylates (APEs) which, while functionally similar, are facing increasing regulatory scrutiny and phase-outs due to concerns over endocrine-disrupting degradation products like nonylphenol [2]. The confirmed TSCA status provides a verifiable regulatory pathway for industrial use in the United States, reducing supply chain risk compared to APE-based alternatives whose future regulatory standing may be uncertain [3].

Regulatory Compliance TSCA Inventory Green Chemistry

Precursor Specificity in Benzethonium Chloride Synthesis: Validated Industrial Application

A critical and quantifiable differentiator is the established role of this compound as a direct precursor to the quaternary ammonium antimicrobial agent benzethonium chloride (CAS 121-54-0) . The synthesis involves a nucleophilic substitution of the terminal chlorine atom with a dimethylbenzylamine group . This specific 2,4-diisobutylphenoxyethoxyethyl chloride structure is essential; substitution with an analog possessing a different alkyl substitution pattern on the phenyl ring (e.g., 1-(2-chloroethoxy)-4-dodecylbenzene) would yield a different quaternary ammonium compound with altered antimicrobial spectrum and physicochemical properties . The target compound's unique structure is therefore irreplaceable for producing the specific pharmacopeial-grade benzethonium chloride.

Antimicrobial Synthesis Pharmaceutical Intermediates Process Chemistry

High-Value Application Scenarios for [2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene (CAS 66028-00-0) Based on Verifiable Evidence


Synthesis of USP-Grade Benzethonium Chloride Antimicrobial Agent

This is the compound's most validated and specific application scenario. Its unique 2,4-diisobutylphenoxyethoxyethyl chloride structure is a mandatory precursor for the industrial synthesis of benzethonium chloride [1]. Procurement for this purpose is non-negotiable, as alternative starting materials will not yield the correct pharmacopeial product. The high boiling point and thermal stability of the compound are also advantageous during the quaternization reaction step, which may be conducted at elevated temperatures.

Development of Specialty Nonionic Surfactants for Non-Aqueous Systems

The high predicted LogP of 6.17 [1] makes this compound a strategic building block for designing nonionic surfactants with enhanced solubility in oils, organic solvents, and hydrophobic polymers. This is particularly relevant for formulating industrial degreasers, oilfield chemicals, or emulsion polymerization stabilizers where a shift away from traditional, environmentally scrutinized alkylphenol ethoxylates is desired [2]. The chloroethoxy group offers a reactive handle for further functionalization (e.g., ethoxylation or sulfonation) to fine-tune surfactant properties.

High-Temperature Industrial Solvent or Heat Transfer Fluid Component

Given its predicted high boiling point of 399.5±37.0 °C [1] and the chemical stability inherent to its fully saturated carbon framework , this compound is a strong candidate for use as a specialty high-boiling solvent or a component in heat transfer fluid formulations. In this role, it offers a quantifiable advantage over lower-boiling alkylbenzene analogs, which would volatilize under demanding thermal process conditions, thereby reducing solvent loss and improving process safety [2].

Chemical Intermediate for Custom Alkyl Aryl Ether Synthesis

The terminal chloro group provides a versatile site for nucleophilic substitution reactions (SN2) [1], enabling the synthesis of a diverse library of functionalized alkyl aryl ethers. This is a general application scenario for research and development settings, where the compound serves as a key intermediate for introducing a specific 2,4-diisobutylphenoxyethoxyethyl moiety into target molecules, for example in the exploration of new bioactive compounds or advanced materials.

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